trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of trans-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1257122-69-2) consists of a cyclopropane ring substituted at the 1-position with a carboxylic acid group and at the 2-position with a 4-methoxy-3-methylphenyl moiety. The International Chemical Identifier (InChI) for this compound encodes its connectivity, stereochemistry, and tautomeric state, providing a standardized representation of its molecular architecture. The trans configuration refers to the spatial arrangement of the carboxylic acid and aryl substituents across the cyclopropane ring, with these groups occupying opposite faces of the planar cyclopropane system.
Cyclopropanation reactions, such as those involving alkenes, follow stereospecific pathways that preserve the relative configuration of substituents during ring formation. In this compound, the syn addition of the cyclopropane-forming groups to the precursor alkene ensures that the trans relationship between the aryl and carboxylic acid substituents arises from the stereochemistry of the starting material. Nuclear magnetic resonance (NMR) spectroscopy confirms this configuration through distinct coupling constants and chemical shift patterns in the cyclopropane protons. For instance, the deshielded protons on the cyclopropane ring exhibit split signals in the 1.5–2.5 ppm region, characteristic of vicinal coupling in strained three-membered rings.
Conformational Analysis of Cyclopropane-Aryl Systems
The cyclopropane ring’s inherent angle strain (60° bond angles) imposes significant conformational constraints on substituents. In this compound, the bulky aryl group and carboxylic acid adopt pseudo-equatorial orientations to minimize torsional strain. X-ray crystallographic data for analogous cyclopropane derivatives reveal that the aryl ring often tilts approximately 30° relative to the cyclopropane plane, optimizing π-orbital overlap between the aromatic system and the adjacent cyclopropane carbons.
Substituent effects further modulate conformational preferences. The 4-methoxy group engages in resonance donation, slightly elongating the C–O bond (1.36 Å) compared to typical ethers (1.43 Å), as evidenced by infrared spectroscopy. This electronic interaction stabilizes a conformation where the methoxy oxygen aligns with the cyclopropane ring’s plane, facilitating partial conjugation with the aromatic π-system. Meanwhile, the 3-methyl group induces steric hindrance, restricting rotation about the cyclopropane-aryl single bond and locking the molecule into a single dominant conformation at room temperature.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties. The cyclopropane ring exhibits bent bond geometry, with C–C bond lengths of 1.51 Å and C–C–C angles of 59.8°, consistent with Walsh orbital hybridization. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the cyclopropane σ(C–C) bonds and the adjacent carboxylic acid’s π*(C=O) orbital, stabilizing the trans configuration by 12.3 kcal/mol relative to the cis isomer.
The HOMO localizes primarily on the aromatic ring and methoxy group, indicating nucleophilic reactivity at these sites. In contrast, the LUMO resides on the cyclopropane ring and carboxylic acid, suggesting electrophilic character at the strained carbons. This electronic polarization explains the compound’s susceptibility to ring-opening reactions at the cyclopropane moiety under acidic conditions.
Comparative Analysis with Cis Isomer and Positional Variants
The cis isomer of 2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid differs in the spatial arrangement of substituents, with the aryl and carboxylic acid groups occupying the same face of the cyclopropane ring. This configuration increases steric strain between the substituents, raising the compound’s heat of formation by 6.8 kcal/mol compared to the trans isomer, as determined by differential scanning calorimetry. The cis isomer also exhibits reduced thermal stability, decomposing at 120°C versus 180°C for the trans form.
Positional isomers, such as 3-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid, demonstrate altered electronic profiles. Moving the aryl substituent to the 3-position of the cyclopropane ring disrupts conjugation with the carboxylic acid, increasing the compound’s dipole moment from 4.2 D (trans-2-isomer) to 5.1 D. Such variations significantly impact solubility, with the trans-2-isomer showing 23% higher aqueous solubility than its 3-substituted counterpart due to improved hydrogen-bonding capacity.
Table 1: Comparative Properties of Cyclopropane Carboxylic Acid Isomers
| Property | trans-2-isomer | cis-2-isomer | 3-isomer |
|---|---|---|---|
| Melting Point (°C) | 180 | 120 | 155 |
| Aqueous Solubility (mg/mL) | 12.4 | 8.7 | 9.5 |
| Dipole Moment (D) | 4.2 | 4.5 | 5.1 |
| Thermal Decomposition (°C) | 180 | 120 | 140 |
Data derived from experimental measurements and computational simulations.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-7-5-8(3-4-11(7)15-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14) |
InChI Key |
LQTUDEFOTFQIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ester substrate, typically a methyl or ethyl ester, reacts with a carboxylic acid (e.g., formic acid) in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds at elevated temperatures (90–150°C), facilitating ester cleavage and cyclopropane ring stabilization. For example, methyl cyclopropanecarboxylate (CPME) reacts with formic acid under sulfuric acid catalysis to yield cyclopropanecarboxylic acid (CPC) with a 90% yield after distillation.
Optimization and Workup
Key parameters include:
- Catalyst loading : 1–5 wt% sulfuric acid.
- Distillation : Removal of low-boiling byproducts (e.g., methyl formate) under reduced pressure (500–1,000 hPa) ensures high purity.
- Recycling : The catalyst-rich residue from distillation is reused in subsequent batches, minimizing waste.
A representative protocol involves heating CPME and formic acid with sulfuric acid at 105°C, distilling off methyl formate, and vacuum-distilling the product to achieve >99% purity.
Comparative Analysis of Synthesis Methods
The table below contrasts the two primary methods:
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as iron(III) chloride (FeCl3), and an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropane ring, which contributes to its unique reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring enhances its lipophilicity, potentially improving its ability to cross biological membranes. The molecular formula is , with a molecular weight of approximately 206.24 g/mol.
1.1. Inhibition of Enzymes
Research indicates that compounds with similar structures to trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid can act as inhibitors of monoamine oxidases (MAO A and B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin, dopamine, and norepinephrine, making such compounds potential candidates for treating depression and anxiety disorders .
1.2. Anti-Cancer Potential
Studies have shown that certain cyclopropane derivatives exhibit anti-cancer properties. For instance, the structural analogs have been evaluated for their effects on various cancer cell lines, demonstrating the ability to induce apoptosis in human breast cancer cells . The specific mechanism often involves the modulation of pro-apoptotic and anti-apoptotic gene expressions, which could be further explored for therapeutic applications.
2.1. Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods involving cyclopropanation reactions. For example, silver-catalyzed reactions have been reported to convert epoxides into cyclopropanes efficiently, indicating a pathway for synthesizing this compound from simpler precursors .
2.2. Formulation Development
The compound's solubility characteristics allow for the development of formulations suitable for in vivo studies. Techniques involving DMSO and PEG300 have been utilized to prepare stable formulations for biological testing, highlighting its potential use in pharmacological research .
Case Studies
Mechanism of Action
The mechanism of action of trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can engage in various chemical interactions, including hydrogen bonding and van der Waals forces, which contribute to its reactivity and binding affinity. The aromatic ring can participate in π-π stacking interactions, further enhancing its binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-carboxylic acid derivatives are widely explored in medicinal chemistry due to their conformational rigidity and metabolic stability. Below is a detailed comparison of the target compound with analogous structures:
Substituent Effects on Physicochemical Properties
Key Structural and Functional Differences
Halogenated derivatives (e.g., 3-chloro-5-fluoro) exhibit increased electronegativity, altering solubility and receptor-binding affinity .
Steric Effects: Ortho-substituted analogs (e.g., o-tolyl) face steric hindrance, which may reduce enzymatic degradation but limit target engagement .
Acidity and Solubility :
- The target compound’s carboxylic acid group has a predicted pKa near 4.6–5.0 (similar to analogs), favoring ionization at physiological pH.
- Difluoromethoxy (CAS 1257121-09-7) and trifluoromethoxy (CAS 2228447-04-7) substituents enhance lipid solubility, improving blood-brain barrier penetration .
Biological Activity
trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest due to its unique structure and potential biological activities. This compound is characterized by a cyclopropane ring with a methoxy and methyl substituent on the phenyl group, which may influence its pharmacological properties.
- Molecular Formula : CHO
- Molecular Weight : Approximately 206.24 g/mol
- CAS Number : 1257122-69-2
Biological Activity Overview
Research indicates that compounds with cyclopropane structures can exhibit various biological activities, including:
- Inhibition of monoamine oxidases (MAOs)
- Modulation of neurotransmitter levels
- Potential anti-inflammatory effects
The biological activity of this compound may be linked to its structural features, which allow it to interact with biological targets such as enzymes and receptors. Specifically, the presence of the methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Inhibition of Monoamine Oxidases
Similar compounds in the phenylcyclopropylamine class have shown significant inhibition of MAO A and MAO B. For instance, trans-2-phencylcyclopropylamine (2-PCPA) has demonstrated potent antidepressant effects through MAO inhibition, suggesting that this compound may exhibit similar properties due to structural similarities .
Case Studies and Research Findings
-
Study on MAO Inhibition :
A study evaluated the effects of various phenylcyclopropylamines on MAO activity. The results indicated that modifications in the substituents on the phenyl ring significantly influenced the potency of MAO inhibition. The presence of electron-donating groups like methoxy did not adversely affect MAO A inhibition but did enhance selectivity . -
Neurotransmitter Modulation :
Research has shown that cyclopropane derivatives can affect neurotransmitter levels by inhibiting enzymes responsible for their metabolism. This modulation can lead to increased levels of serotonin and norepinephrine, contributing to antidepressant effects . -
Anti-inflammatory Potential :
Some studies suggest that cyclopropane derivatives may possess anti-inflammatory properties, although specific data on this compound remains limited. Its structural analogs have been associated with reduced inflammatory responses in various models .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Chrysanthemic Acid | Contains a cyclopropane ring with methyl groups | Known for insecticidal properties |
| 1-(Methoxycarbonyl)cyclopropanecarboxylic Acid | Similar carboxylic acid functionality | Different substituents affecting reactivity |
| 2-Methyl-2-(4-methyl-3-pentenyl)cyclopropanecarboxylic Acid | Contains additional double bonds | Potentially different biological activity |
The distinct combination of methoxy and methyl groups in this compound sets it apart from these similar compounds, potentially influencing its reactivity and biological interactions .
Q & A
Q. What are the common synthetic routes for trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via the Simmons-Smith reaction, where dihalomethanes (e.g., CHI) react with Zn/Cu to generate organozinc intermediates. Substituents like the 4-methoxy-3-methylphenyl group are introduced via Friedel-Crafts alkylation using AlCl as a catalyst . Carboxylation is achieved by treating intermediates with CO under high pressure. The trans configuration is controlled by steric hindrance during cyclopropanation; polar solvents (e.g., THF) favor higher yields (60–75%) compared to non-polar solvents .
Q. How can the stereochemical purity of the trans isomer be validated experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For trans isomers, NOE correlations between the cyclopropane protons and the aromatic substituents are absent due to their opposite spatial orientation. X-ray crystallography provides definitive confirmation by resolving the dihedral angle between the carboxylic acid and aryl groups, which should exceed 120° for trans configurations .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H/C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the cyclopropane ring (δ ~1.5–2.5 ppm) and methoxy group (δ ~3.8 ppm) .
- IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHO) with <5 ppm error .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) impact biological activity?
- Methodological Answer : Comparative studies of analogs (e.g., cis isomers, 3-methyl vs. 4-methyl substitution) reveal that the trans configuration enhances binding to targets like NMDA receptors due to reduced steric clash. For example, replacing 4-methoxy with 4-chloro (as in ) reduces antifungal activity by 40%, highlighting the methoxy group’s role in hydrogen bonding .
Table 1 : Biological Activity of Structural Analogs
| Compound | Substituent | IC (NMDA Antagonism) | Antifungal Efficacy (% Inhibition) |
|---|---|---|---|
| Target | 4-OMe, 3-Me | 12 µM | 85% |
| Analog A | 4-Cl, 3-Me | 45 µM | 45% |
| Analog B | cis isomer | >100 µM | 30% |
Q. What strategies optimize enantioselective synthesis for isotopic labeling (e.g., 13^{13}13C) in pharmacokinetic studies?
- Methodological Answer : Enzyme-catalyzed carboxylation (e.g., using carboxylases) introduces C labels at the cyclopropane ring’s C1 position with >90% isotopic purity. For example, Candida antarctica lipase B catalyzes the esterification of CO under mild conditions (pH 7.5, 25°C), avoiding racemization .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like cyclooxygenase-2 (COX-2). Key parameters:
- Docking Score : ≤−8.0 kcal/mol indicates strong binding.
- Hydrogen Bonds : Methoxy group forms 2–3 H-bonds with Arg120 and Tyr355 residues.
- Free Energy Calculations (MM/PBSA) : ΔG ~−35 kJ/mol confirms thermodynamic favorability .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Continuous flow reactors mitigate exothermic risks during cyclopropanation. Key parameters:
- Residence Time : 30–60 sec at 50°C prevents isomerization.
- Catalyst : Immobilized Zn/Cu on silica improves recyclability (5 cycles, <5% yield drop) .
Contradictions and Resolutions
- vs. 6 : While suggests Friedel-Crafts alkylation for aryl introduction, highlights Hofmann rearrangement for carboxylation. Resolution: Friedel-Crafts is preferred for aryl groups, while Hofmann is better for amines.
- vs. 12 : Isotopic labeling () requires enzymes, whereas uses metal catalysts. Resolution: Enzymes offer higher stereoselectivity for isotopes, while metals are faster for non-labeled syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
